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4-Methyl-1H-indole-2-boronic acid
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Overview
Description
4-Methyl-1H-indole-2-boronic acid is an organic compound that belongs to the class of boronic acids It features an indole ring system substituted with a methyl group at the 4-position and a boronic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-2-boronic acid typically involves the borylation of 4-methylindole. One common method is the transition metal-catalyzed borylation using bis(neopentyl glycolato)diboron (B2nep2) as the borylation reagent and a rhodium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using similar catalysts and reagents as in laboratory synthesis. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or ketones.
Reduction: The major products are dihydroindole derivatives.
Scientific Research Applications
Organic Synthesis
Building Block in Chemical Reactions
4-Methyl-1H-indole-2-boronic acid serves as a crucial building block in organic synthesis, particularly in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. This reaction allows for the coupling of aryl or vinyl halides with boronic acids, facilitating the synthesis of complex organic molecules.
Key Reactions Involving this compound
Reaction Type | Description |
---|---|
Suzuki-Miyaura Coupling | Utilizes palladium catalysts to couple boronic acids with halides, forming biaryl compounds. |
Oxidation | Converts the boronic acid group into alcohols or ketones. |
Reduction | Reduces the indole ring to form dihydroindole derivatives. |
Medicinal Chemistry
Potential Therapeutic Applications
Indole derivatives, including this compound, have been investigated for their biological activities, such as antiviral, anticancer, and antimicrobial properties. The incorporation of the boronic acid moiety can enhance the selectivity and efficacy of these compounds.
- Anticancer Activity: Research has shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antiviral Properties: Some studies indicate that these compounds may interfere with viral replication processes.
Material Science
Development of New Materials
The unique structural features of this compound allow it to participate in self-assembly processes, leading to materials with novel electronic and optical properties. Its application in material science includes:
- Organic Electronics: The compound can be used to create semiconducting materials.
- Nanotechnology: Potential applications in developing nanostructured materials for various technological advancements.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-indole-2-boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors, leading to their bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-2-boronic acid
- 5-Indolylboronic acid
- Indole-3-boronic acid
Uniqueness
4-Methyl-1H-indole-2-boronic acid is unique due to the presence of a methyl group at the 4-position, which can influence its reactivity and biological activity compared to other indole boronic acids. This substitution can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis and drug development .
Biological Activity
4-Methyl-1H-indole-2-boronic acid (C13H15BNO4) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. The presence of a methyl group at the 4-position of the indole ring may influence its biological activity, making it a subject of interest for various studies.
This compound is characterized by:
- Molecular Formula: C13H15BNO4
- Molecular Weight: 245.08 g/mol
- Structure: The compound features an indole moiety with a boronic acid functional group, which is crucial for its reactivity in chemical reactions, particularly in cross-coupling methods like Suzuki-Miyaura coupling.
The biological activity of this compound can be attributed to its ability to form stable complexes with various biological targets. The mechanism typically involves:
- Transmetalation : The boron atom interacts with palladium catalysts during cross-coupling reactions.
- Formation of Biologically Active Compounds : This process allows for the synthesis of complex organic molecules that may exhibit significant biological activities, including anticancer and antimicrobial properties.
Biological Activities
Research indicates that compounds derived from indole structures, including this compound, exhibit a range of biological activities:
Anticancer Activity
Indole derivatives have been shown to possess anticancer properties. For instance:
- Studies have demonstrated that certain indole-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A specific study highlighted that methyl-substituted indoles exhibited enhanced cytotoxicity against adenocarcinoma cell lines, suggesting that the methyl group may play a role in modulating biological activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- Indole derivatives have been reported to demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Research indicates that this compound may inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the biological applications of this compound:
Properties
IUPAC Name |
(4-methyl-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRFOWSRXFBRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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